molecular formula C13H16O5 B14387851 2-(4,4-Dimethoxy-2-oxobutoxy)benzaldehyde CAS No. 89868-67-7

2-(4,4-Dimethoxy-2-oxobutoxy)benzaldehyde

Cat. No.: B14387851
CAS No.: 89868-67-7
M. Wt: 252.26 g/mol
InChI Key: ZRXHUPFMVYQFII-UHFFFAOYSA-N
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Description

2-(4,4-Dimethoxy-2-oxobutoxy)benzaldehyde is an organic compound with the molecular formula C13H16O5 It is a derivative of benzaldehyde, featuring a dimethoxy group and an oxobutoxy substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4,4-Dimethoxy-2-oxobutoxy)benzaldehyde typically involves the reaction of benzaldehyde derivatives with appropriate reagents to introduce the dimethoxy and oxobutoxy groups. One common method involves the use of 4,4-dimethoxy-2-oxobutanoic acid as a starting material, which undergoes esterification and subsequent condensation reactions to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification and condensation processes, utilizing catalysts and optimized reaction conditions to ensure high yield and purity. The specific details of industrial methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

2-(4,4-Dimethoxy-2-oxobutoxy)benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic or acidic conditions to replace the methoxy groups.

Major Products Formed

    Oxidation: Formation of 2-(4,4-Dimethoxy-2-oxobutoxy)benzoic acid.

    Reduction: Formation of 2-(4,4-Dimethoxy-2-oxobutoxy)benzyl alcohol.

    Substitution: Formation of various substituted benzaldehyde derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4,4-Dimethoxy-2-oxobutoxy)benzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4,4-Dimethoxy-2-oxobutoxy)benzaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The dimethoxy and oxobutoxy groups may influence the compound’s solubility and reactivity, affecting its overall biological activity .

Comparison with Similar Compounds

Similar Compounds

    2,4-Dimethoxybenzaldehyde: A simpler derivative with only dimethoxy groups.

    2,4-Dihydroxybenzaldehyde: Contains hydroxyl groups instead of methoxy groups.

    4,5-Dimethoxy-2-nitrobenzyl bromide: Features a nitro group and bromide substituent.

Uniqueness

2-(4,4-Dimethoxy-2-oxobutoxy)benzaldehyde is unique due to the presence of both dimethoxy and oxobutoxy groups, which confer distinct chemical and physical properties.

Properties

CAS No.

89868-67-7

Molecular Formula

C13H16O5

Molecular Weight

252.26 g/mol

IUPAC Name

2-(4,4-dimethoxy-2-oxobutoxy)benzaldehyde

InChI

InChI=1S/C13H16O5/c1-16-13(17-2)7-11(15)9-18-12-6-4-3-5-10(12)8-14/h3-6,8,13H,7,9H2,1-2H3

InChI Key

ZRXHUPFMVYQFII-UHFFFAOYSA-N

Canonical SMILES

COC(CC(=O)COC1=CC=CC=C1C=O)OC

Origin of Product

United States

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